molecular formula C18H24O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Cat. No. B077480
CAS RN: 13425-53-1
M. Wt: 430.325882
InChI Key: NLORYLAYLIXTID-ZCXUNETKSA-N
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Description

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate, commonly known as PP2A activator, is a small molecule that plays a vital role in regulating various cellular processes. It is a potential therapeutic target for many diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

PP2A activator works by activating the protein phosphatase 2A (PP2A) enzyme, which plays a vital role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. PP2A is a tumor suppressor protein that is frequently inactivated in various cancers. PP2A activator binds to the regulatory subunit of PP2A, which stabilizes the enzyme and enhances its activity. This leads to the dephosphorylation of various signaling molecules, including Akt, ERK, and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
PP2A activator has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of toxic protein accumulation in the brain, and the inhibition of viral replication. PP2A activator has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

Advantages and Limitations for Lab Experiments

PP2A activator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for PP2A. However, PP2A activator has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

PP2A activator has several potential future directions, including the development of more potent and specific PP2A activators, the investigation of its role in other diseases, and the development of new drug delivery systems to improve its efficacy and reduce its toxicity. PP2A activator may also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Furthermore, the development of new methods for the synthesis of PP2A activator may improve its availability and reduce its cost.

Synthesis Methods

PP2A activator can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 4-(4-bromophenyl)hex-3-ene-3-ol with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then treated with triphenylphosphine and diethyl azodicarboxylate to produce the final product, PP2A activator. The enzymatic synthesis method involves the use of enzymes, such as lipases or proteases, to catalyze the reaction between the substrate and the reagent to form the final product.

Scientific Research Applications

PP2A activator has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PP2A activator has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. PP2A activator has also been studied for its potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that PP2A activator can reduce the accumulation of toxic proteins in the brain and improve cognitive function. Furthermore, PP2A activator has been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2.

properties

IUPAC Name

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORYLAYLIXTID-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\CC)/C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13425-53-1
Record name Fosfestrol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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